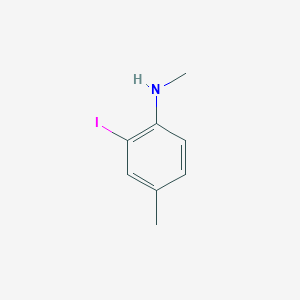
3,4-Diiodopyridine
概要
説明
3,4-Diiodopyridine is an organic compound with the molecular formula C5H3I2N. It is a derivative of pyridine, where two iodine atoms are substituted at the 3rd and 4th positions of the pyridine ring.
準備方法
Synthetic Routes and Reaction Conditions
3,4-Diiodopyridine can be synthesized through several methods. One common approach involves the iodination of pyridine derivatives. For instance, starting from 3-bromo-4-chloropyridine, the compound can be synthesized by treating it with iodine in the presence of a suitable catalyst . The reaction conditions typically involve the use of solvents like acetonitrile or dichloromethane and may require heating to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale iodination processes. These processes are optimized for yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient use of reagents. The choice of solvents, catalysts, and reaction parameters is crucial to achieving high efficiency and minimizing by-products.
化学反応の分析
Types of Reactions
3,4-Diiodopyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Reduction Reactions: The compound can be reduced to form 3,4-diaminopyridine under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate can be used to replace the iodine atoms.
Cross-Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 3,4-diazidopyridine, while Suzuki-Miyaura coupling with phenylboronic acid would produce 3,4-diphenylpyridine.
科学的研究の応用
3,4-Diiodopyridine has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules. Its iodine atoms can be easily replaced with various functional groups, making it a versatile intermediate.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of heterocyclic compounds with potential therapeutic properties.
Material Science: It is employed in the preparation of advanced materials, such as conducting polymers and organic semiconductors.
Biological Studies: Researchers use this compound to study the effects of halogenated pyridines on biological systems, including their interactions with enzymes and receptors
作用機序
The mechanism of action of 3,4-diiodopyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The iodine atoms can enhance the compound’s binding affinity to these targets through halogen bonding and hydrophobic interactions. Additionally, the pyridine ring can participate in π-π stacking interactions with aromatic amino acids in proteins .
類似化合物との比較
Similar Compounds
2-Chloro-3,4-diiodopyridine: Similar in structure but with a chlorine atom at the 2nd position.
3,4-Diaminopyridine: Lacks the iodine atoms and has amino groups instead.
3,4-Dibromopyridine: Contains bromine atoms instead of iodine.
Uniqueness
3,4-Diiodopyridine is unique due to the presence of two iodine atoms, which confer distinct reactivity and physical properties compared to its analogs. The larger atomic radius and higher polarizability of iodine make it more reactive in substitution and coupling reactions, providing access to a wider range of derivatives.
特性
IUPAC Name |
3,4-diiodopyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3I2N/c6-4-1-2-8-3-5(4)7/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HACJGGOKBQQCQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1I)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3I2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.89 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-chloro-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B3156740.png)
![Diethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3,6-dicarboxylate](/img/structure/B3156745.png)
![Ethyl 4-chloro-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-7-carboxylate](/img/structure/B3156749.png)




![2-Bromodibenzo[b,d]furan-3-amine](/img/structure/B3156785.png)

